9,10-Anthracenediyl-bis(methylene)dimalonic acid

Descripción general

Descripción

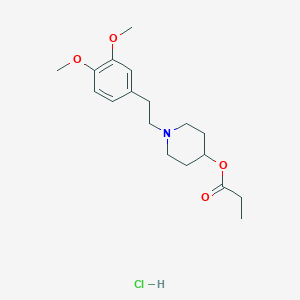

9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABMDMA) is a biological dye and indicator used to detect singlet oxygen generation (SOG). It is a water-soluble derivative of anthracene and can be photobleached by singlet oxygen to its corresponding endoperoxide .

Molecular Structure Analysis

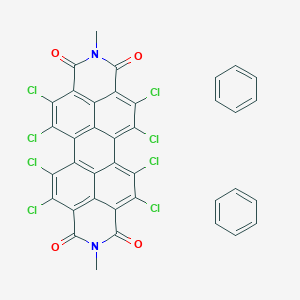

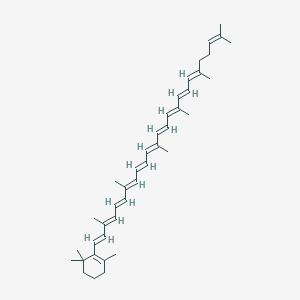

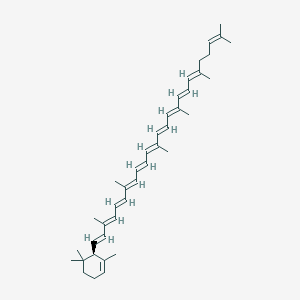

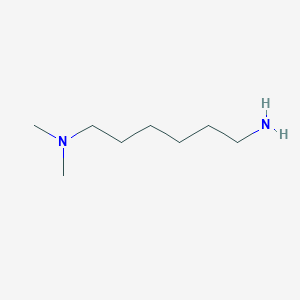

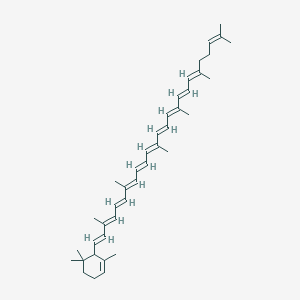

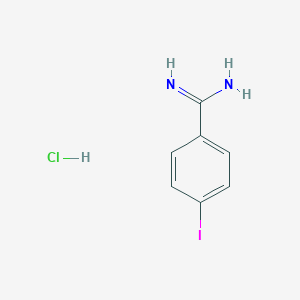

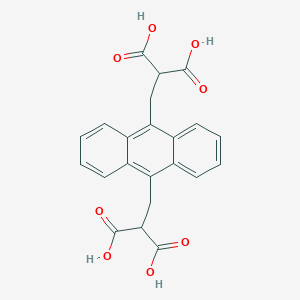

The empirical formula of 9,10-Anthracenediyl-bis(methylene)dimalonic acid is C22H18O8. Its molecular weight is 410.37 . The SMILES string representation of its structure isOC(=O)C(Cc1c2ccccc2c(CC(C(O)=O)C(O)=O)c3ccccc13)C(O)=O . Chemical Reactions Analysis

9,10-Anthracenediyl-bis(methylene)dimalonic acid can be photobleached by singlet oxygen to its corresponding endoperoxide . This reaction can be monitored spectrophotometrically by recording the decrease of absorbance at 400 nm .Physical And Chemical Properties Analysis

9,10-Anthracenediyl-bis(methylene)dimalonic acid is a solid substance that is light yellow to yellow in color. It is soluble in DMSO . It is highly fluorescent with an excitation wavelength of 380 nm and an emission wavelength of 407 nm in 0.1 M phosphate pH 7.0 .Aplicaciones Científicas De Investigación

Singlet Oxygen Probe

ABMDMA is widely used as a singlet oxygen detector probe . Singlet oxygen is a highly reactive form of oxygen that plays a crucial role in various biological and chemical reactions. ABMDMA’s ability to detect singlet oxygen makes it valuable in studying these reactions.

Fluorescent Probe

ABMDMA is a fluorescent probe . It exhibits fluorescence with an excitation maximum at 380 nm and an emission maximum at 407 nm in 0.1 M phosphate pH 7.0 . This property makes it useful in various fluorescence-based applications, including imaging and sensing.

Photodynamic Therapy Research

ABMDMA is suitable for assessing the photodynamic effect of curcumin Vibrio parahaemolyticus . Photodynamic therapy is a treatment that uses light-sensitive compounds and light to destroy cancer cells. The ability of ABMDMA to assess the photodynamic effect of certain compounds makes it valuable in cancer research.

Lipopolysaccharides (LPS) Recognition

ABMDMA binds to lipopolysaccharides (LPS) found in the cell membrane . LPS are large molecules found in the outer membrane of Gram-negative bacteria, and they play a key role in the bacterial immune response. ABMDMA’s ability to bind to LPS can be used to study these bacteria and their interactions with the immune system.

Water-Soluble Derivative of Anthracene

ABMDMA is a water-soluble derivative of anthracene . This property makes it useful in applications where the solubility of anthracene in water is a limiting factor.

Singlet Oxygen Generation Detection

ABMDMA is used to detect singlet oxygen generation . This water-soluble derivative of anthracene can be photobleached by singlet oxygen to its corresponding endoperoxide. This reaction can be monitored spectrophotometrically by recording the decrease in optical density at 400 nm .

Mecanismo De Acción

Target of Action

The primary target of 9,10-Anthracenediyl-bis(methylene)dimalonic acid, also known as 2-[[10-(2,2-dicarboxyethyl)anthracen-9-yl]methyl]propanedioic Acid, is lipopolysaccharides (LPS) found in the cell membrane . LPS are large molecules consisting of a lipid and a polysaccharide joined by a covalent bond; they are found in the outer membrane of Gram-negative bacteria, and elicit strong immune responses in animals.

Mode of Action

9,10-Anthracenediyl-bis(methylene)dimalonic acid binds to lipopolysaccharides (LPS) found in the cell membrane . Upon fully deprotonation in neutral aqueous solutions, it takes four negative charges, stabilizing the ion-pair complex and facilitating selective recognition of LPS over other common ionic species of clinical significance .

Biochemical Pathways

The compound is a singlet oxygen probe . Singlet oxygen is a reactive oxygen species (ROS), which plays a key role in the immune response and cellular signaling. The interaction of the compound with singlet oxygen can be monitored spectrophotometrically by recording the decrease of absorbance at 400 nm .

Pharmacokinetics

The compound is highly fluorescent and soluble in water . Its water solubility suggests that it could have good bioavailability.

Result of Action

The compound can be photobleached by singlet oxygen to its corresponding endoperoxide . This reaction indicates the generation of singlet oxygen, which can be used to detect ROS and drug effects .

Propiedades

IUPAC Name |

2-[[10-(2,2-dicarboxyethyl)anthracen-9-yl]methyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O8/c23-19(24)17(20(25)26)9-15-11-5-1-2-6-12(11)16(10-18(21(27)28)22(29)30)14-8-4-3-7-13(14)15/h1-8,17-18H,9-10H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUYOWCKBJFOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CC(C(=O)O)C(=O)O)CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392681 | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

CAS RN |

307554-62-7 | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) interact with singlet oxygen and what are the downstream effects?

A1: ABDA acts as a chemical trap for singlet oxygen [, , , , ]. Upon reaction with singlet oxygen, ABDA undergoes an irreversible chemical transformation, leading to a decrease in its absorbance at specific wavelengths, primarily around 400 nm []. This change in absorbance allows researchers to quantify singlet oxygen generation indirectly by monitoring the decrease in ABDA's absorbance over time.

Q2: Can you provide the structural characteristics of ABDA, including its molecular formula, weight, and relevant spectroscopic data?

A2:

- Spectroscopic Data: ABDA exhibits a characteristic absorption peak around 400 nm in UV-Vis spectroscopy, which decreases upon reaction with singlet oxygen [].

Q3: Are there any known catalytic properties or applications of ABDA beyond singlet oxygen detection?

A3: While ABDA is primarily recognized for its role in singlet oxygen detection, its potential catalytic properties and applications in other research areas remain largely unexplored. Further investigations are needed to assess its potential utility in fields like organic synthesis or material science.

Q4: Has computational chemistry been used to study ABDA? Are there any simulations, calculations, or QSAR models available?

A5: While computational chemistry techniques like Density Functional Theory (DFT) have been employed to study singlet oxygen generation mechanisms in photosensitizers [], their application specifically to ABDA, particularly for developing QSAR models, appears limited in the provided literature. Further research could explore the potential of computational methods to predict ABDA's reactivity and interaction with singlet oxygen.

Q5: What analytical methods are typically used to characterize and quantify ABDA and monitor its reaction with singlet oxygen?

A6: UV-Vis Spectroscopy is the primary analytical method for quantifying ABDA and monitoring its reaction with singlet oxygen [, , , , ]. The decrease in absorbance at ABDA's characteristic wavelength (around 400 nm) allows for indirect measurement of singlet oxygen generation.

Q6: Are there any known alternatives or substitutes for ABDA in singlet oxygen research?

A6: While ABDA is a commonly used probe for singlet oxygen, alternative chemical traps and detection methods exist. These include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.